

# What are the physicochemical properties of Methyl-d3-amine hydrochloride?

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## An In-depth Technical Guide to the Physicochemical Properties of Methyl-d3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl-d3-amine hydrochloride** (CAS No. 7436-22-8) is a deuterated isotopologue of methylamine hydrochloride, a crucial building block in organic synthesis and pharmaceutical development.<sup>[1][2]</sup> The substitution of protium with deuterium in the methyl group imparts unique physicochemical properties that are leveraged in various scientific applications. This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl-d3-amine hydrochloride**, detailed experimental protocols for its characterization, and a summary of its key applications in modern research.

## Core Physicochemical Properties

**Methyl-d3-amine hydrochloride** is a white to off-white crystalline solid.<sup>[3][4][5]</sup> It is stable under standard room temperature conditions when stored in a closed container, though it is known to be hygroscopic (absorbs moisture from the air) and should be protected from moisture.<sup>[6][7]</sup>

## Quantitative Data Summary

The key quantitative physicochemical properties of **Methyl-d3-amine hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	7436-22-8	[8][9][10]
Molecular Formula	CD <sub>3</sub> NH <sub>2</sub> ·HCl	[4][6][9]
Molecular Weight	70.54 g/mol	[3][8][9][11]
Melting Point	229 - 234 °C	[2][3][6][11][12][13]
Boiling Point	Not Available	[2][6]
Solubility	Soluble in Water, Methanol, DMSO	[3][4][12]
Appearance	White to Off-White Crystalline Solid/Powder	[3][4][5][14]
Isotopic Purity	Typically ≥98 atom % D	[6][10][13]
InChI Key	NQMRYBIKMRVZLB-NIIDSAIPSA-N	[3]

## Experimental Protocols

The characterization and synthesis of **Methyl-d3-amine hydrochloride** involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.

### Synthesis via Reductive Amination of a Deuterated Source

A common method for synthesizing deuterated amines is through the reduction of a suitable deuterated starting material.[8] A general protocol is outlined below.

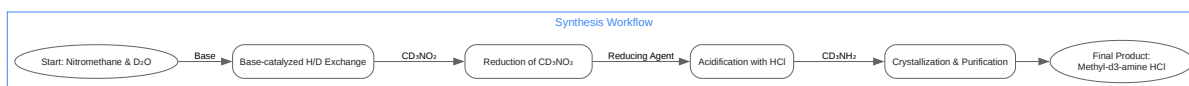
Objective: To synthesize **Methyl-d3-amine hydrochloride**.

Materials:

- Deuterated nitromethane ( $\text{CD}_3\text{NO}_2$ )
- Reducing agent (e.g., Zinc powder, Lithium aluminum hydride)
- Inert solvent (e.g., Tetrahydrofuran)
- Hydrochloric acid (HCl)
- Deuterium oxide ( $\text{D}_2\text{O}$ )
- Base (e.g., Sodium hydroxide)

#### Procedure:

- Preparation of Deuterated Nitromethane: Nitromethane is reacted with deuterium oxide in the presence of a base to exchange protons for deuterons, yielding deuterated nitromethane. This step may be repeated to achieve high isotopic enrichment.[\[15\]](#)[\[16\]](#)
- Reduction: The deuterated nitromethane is dissolved in an inert solvent like tetrahydrofuran.
- A reducing agent is slowly added to the solution under controlled temperature conditions to reduce the nitro group to an amine.
- Acidification: After the reduction is complete, the resulting Methyl-d3-amine is reacted with hydrochloric acid to form the hydrochloride salt.[\[15\]](#)
- Purification: The final product, **Methyl-d3-amine hydrochloride**, is purified by crystallization.[\[12\]](#)



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Caption: A generalized workflow for the synthesis of **Methyl-d3-amine hydrochloride**.

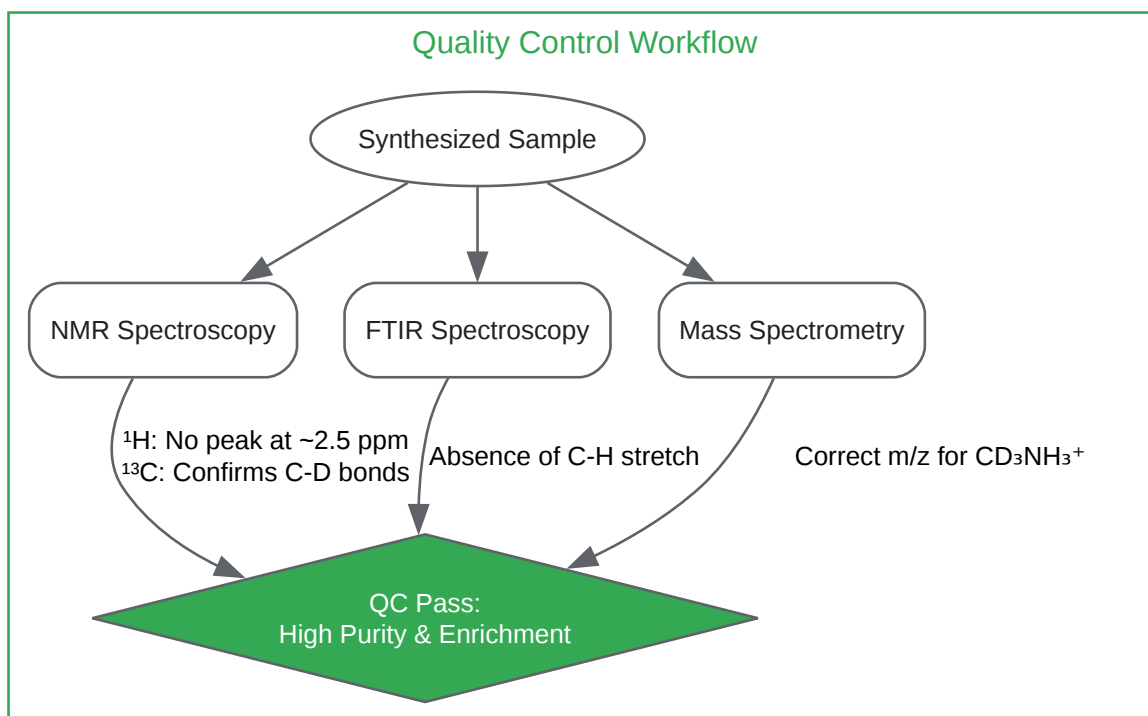
## Quality Control and Isotopic Verification

Confirming the identity and isotopic purity of **Methyl-d3-amine hydrochloride** is critical. This is typically achieved through a combination of spectroscopic techniques.[\[8\]](#)

Objective: To verify the structure and isotopic enrichment of a synthesized batch of **Methyl-d3-amine hydrochloride**.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR (Proton NMR): The primary role of  $^1\text{H}$  NMR is to confirm the high level of deuteration. A key diagnostic is the absence or significant reduction of a signal around 2.5 ppm, which corresponds to the methyl protons in the non-deuterated analogue.[\[8\]](#)
  - $^{13}\text{C}$  NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton. The chemical shift and multiplicity of the methyl carbon signal will confirm the presence of C-D bonds.[\[8\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - FTIR is used to identify functional groups and confirm deuteration by observing vibrational modes.[\[8\]](#) The fundamental differences in the vibrational frequencies between C-H and C-D bonds provide a clear basis for quantification. A minimal intensity of peaks in the C-H stretching region (approx.  $2800\text{--}3000\text{ cm}^{-1}$ ) indicates a high degree of deuteration.[\[8\]](#)
- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the protonated molecule. The observed mass-to-charge ratio ( $m/z$ ) will correspond to the deuterated compound, allowing for confirmation of its elemental composition.[\[8\]](#)



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Caption: Workflow for the analytical characterization of **Methyl-d3-amine hydrochloride**.

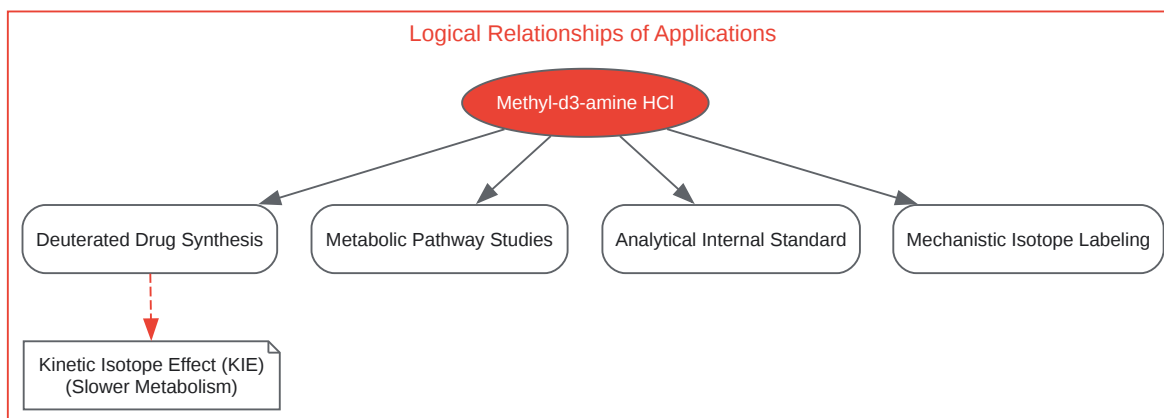
## Applications in Research and Drug Development

The primary utility of **Methyl-d3-amine hydrochloride** stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down bond-breaking reactions that are often the rate-limiting step in drug metabolism.[8]

Key Applications Include:

- **Deuterated Pharmaceuticals:** It serves as a crucial building block for incorporating deuterated methyl groups into drug candidates. This can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties without altering its pharmacological activity.[2][8]
- **Metabolic Studies:** As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceuticals.[4]

- Internal Standards: In analytical chemistry, particularly in mass spectrometry, it is used as an internal standard for the quantification of its non-deuterated counterpart.[12]
- Isotope Labeling Studies: The deuterium atoms serve as a tracer to track the fate of methyl groups in various chemical and biological reactions, helping to elucidate reaction mechanisms.[4]



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Caption: Key applications derived from the properties of **Methyl-d3-amine hydrochloride**.

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